molecular formula C12H20OS B12684069 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane CAS No. 94021-44-0

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane

Cat. No.: B12684069
CAS No.: 94021-44-0
M. Wt: 212.35 g/mol
InChI Key: HMOWOIXFMXZXDA-PKNBQFBNSA-N
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Description

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane is an organic compound characterized by its unique structure, which includes a 1,3-oxathiolane ring and a heptadienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane typically involves the reaction of 2,6-dimethyl-1,5-heptadiene with a suitable thiol and an oxidizing agent to form the oxathiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted oxathiolanes depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating biological pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane
  • 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxane

Uniqueness

Compared to similar compounds, 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane is unique due to the presence of the sulfur atom in the oxathiolane ring. This sulfur atom imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

94021-44-0

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-oxathiolane

InChI

InChI=1S/C12H20OS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+

InChI Key

HMOWOIXFMXZXDA-PKNBQFBNSA-N

Isomeric SMILES

CC(=CCC/C(=C/C1OCCS1)/C)C

Canonical SMILES

CC(=CCCC(=CC1OCCS1)C)C

Origin of Product

United States

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